molecular formula C18H19N3O B1204428 9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one CAS No. 116684-93-6

9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one

Cat. No. B1204428
M. Wt: 293.4 g/mol
InChI Key: ZRIRTEMBXFFOGF-UHFFFAOYSA-N
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Patent
US04822881

Procedure details

A solution of N,N,5-trimethyl-4-[(2,3,4,9-tetrahydro-9-methyl-4-oxo-1H-carbazol-3-yl)methyl]-1H-imidazole-1-sulphonamide (400 mg) in 2N hydrochloric acid (30 ml) and absolute ethanol (5 ml) was heated at 100°-110° for 8 h. Work up and FCC as described in Example 32 gave the title compound (261 mg) as a solid. The 1H-n.m.r. and t.l.c. of this material were consistent with those obtained for the product of Example 8.
Name
N,N,5-trimethyl-4-[(2,3,4,9-tetrahydro-9-methyl-4-oxo-1H-carbazol-3-yl)methyl]-1H-imidazole-1-sulphonamide
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)S([N:6]1[C:10]([CH3:11])=[C:9]([CH2:12][CH:13]2[C:25](=[O:26])[C:24]3[C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[N:17]([CH3:27])[C:16]=3[CH2:15][CH2:14]2)[N:8]=[CH:7]1)(=O)=O>Cl.C(O)C>[CH3:27][N:17]1[C:16]2[CH2:15][CH2:14][CH:13]([CH2:12][C:9]3[N:8]=[CH:7][NH:6][C:10]=3[CH3:11])[C:25](=[O:26])[C:24]=2[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2

Inputs

Step One
Name
N,N,5-trimethyl-4-[(2,3,4,9-tetrahydro-9-methyl-4-oxo-1H-carbazol-3-yl)methyl]-1H-imidazole-1-sulphonamide
Quantity
400 mg
Type
reactant
Smiles
CN(S(=O)(=O)N1C=NC(=C1C)CC1CCC=2N(C3=CC=CC=C3C2C1=O)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C=2C(C(CCC12)CC=1N=CNC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.